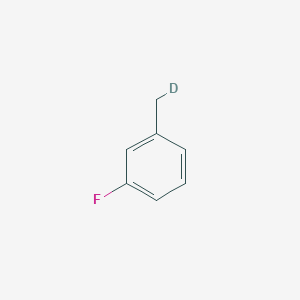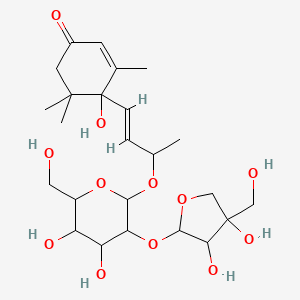
7Z-TrifostigmanosideI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7Z-Trifostigmanoside I es un compuesto natural que se encuentra en la planta Polygala hongkongensis Hemsl Pertenece a la clase de los sesquiterpenos y es conocido por su estructura química única y sus actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 7Z-Trifostigmanoside I involucra varios pasos, comenzando con la extracción del compuesto de su fuente natural, Polygala hongkongensis Hemsl. El proceso de extracción generalmente implica la extracción con disolventes seguida de purificación utilizando técnicas cromatográficas .
Métodos de producción industrial: La producción industrial de 7Z-Trifostigmanoside I aún se encuentra en sus primeras etapas. El compuesto se puede producir a gran escala mediante métodos biotecnológicos, incluido el uso de cultivos de células vegetales y fermentación microbiana. Estos métodos ofrecen una forma sostenible y eficiente de producir el compuesto sin agotar los recursos naturales .
Análisis De Reacciones Químicas
Tipos de reacciones: 7Z-Trifostigmanoside I experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica .
Reactivos y condiciones comunes:
Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2) en condiciones suaves para introducir grupos funcionales que contienen oxígeno.
Reducción: Se emplean agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) para reducir los grupos carbonilo a alcoholes.
Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados de 7Z-Trifostigmanoside I con actividades biológicas mejoradas. Estos derivados a menudo se utilizan en investigaciones posteriores para explorar sus posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción de 7Z-Trifostigmanoside I involucra su interacción con objetivos moleculares y vías específicas. Se ha demostrado que el compuesto activa las vías de la proteína quinasa C (PKC), lo que lleva a la fosforilación de varios objetivos aguas abajo. Esta activación da como resultado la modulación de procesos celulares como la producción de mucina y la integridad de las uniones estrechas . Además, se ha encontrado que 7Z-Trifostigmanoside I protege la función de la barrera intestinal al mejorar la actividad de MUC2 y mantener las uniones estrechas a través de la vía PKCα/β .
Compuestos similares:
Trifostigmanoside II: Otro glucósido de sesquiterpeno que se encuentra en especies de Polygala con actividades biológicas similares.
Cycloastragenol: Un compuesto triterpenoide con propiedades antienvejecimiento y antiinflamatorias.
Astragaloside IV: Un glucósido de cycloastragenol con actividades farmacológicas similares.
Singularidad de 7Z-Trifostigmanoside I: 7Z-Trifostigmanoside I destaca por su estructura química única y su capacidad para modular vías biológicas específicas.
Comparación Con Compuestos Similares
Trifostigmanoside II: Another sesquiterpene glycoside found in Polygala species with similar biological activities.
Cycloastragenol: A triterpenoid compound with anti-aging and anti-inflammatory properties.
Astragaloside IV: A glycoside of cycloastragenol with similar pharmacological activities.
Uniqueness of 7Z-Trifostigmanoside I: 7Z-Trifostigmanoside I stands out due to its unique chemical structure and its ability to modulate specific biological pathways.
Propiedades
Fórmula molecular |
C24H38O12 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
4-[(E)-3-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H38O12/c1-12-7-14(27)8-22(3,4)24(12,32)6-5-13(2)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-7,13,15-21,25-26,28-32H,8-11H2,1-4H3/b6-5+ |
Clave InChI |
ZUOHPMUWXJPXFB-AATRIKPKSA-N |
SMILES isomérico |
CC1=CC(=O)CC(C1(/C=C/C(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



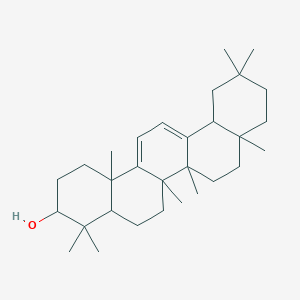
![5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12310737.png)
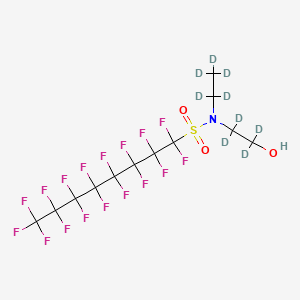
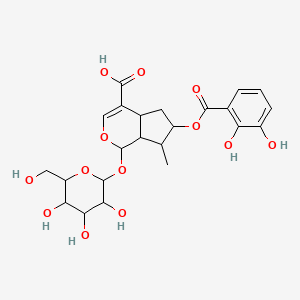
![5-[(1,2-Oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12310753.png)

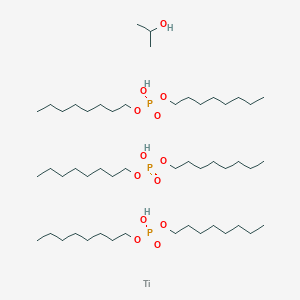
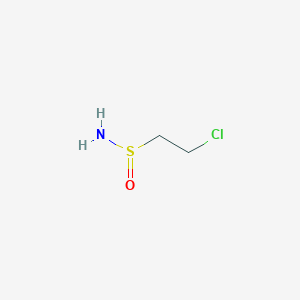
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310798.png)
![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)
